N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(3-methylbutyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-13(2)9-11-18-17(20)16-15(10-12-23-16)19(3)24(21,22)14-7-5-4-6-8-14/h4-8,10,12-13H,9,11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDYTAZLQCVGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the sodium-coupled neutral amino acid transporter 2 (SNAT2, SLC38A2). This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C17H22N2O3S2
- Molecular Weight : 366.49 g/mol
- IUPAC Name : 3-[benzenesulfonyl(methyl)amino]-N-(3-methylbutyl)thiophene-2-carboxamide
- InChI : InChI=1S/C17H22N2O3S2/c1-13(2)9-11-18-17(20)16-15(10-12-23-16)19(3)24(21,22)14-7-5-4-6-8-14/h4-8,10,12-13H,9,11H2,1-3H3,(H,18,20)
Inhibition of SNAT2
Research indicates that this compound acts as a potential inhibitor of SNAT2. This transporter is crucial for amino acid homeostasis in various tissues and plays a role in cancer metabolism. By inhibiting SNAT2, this compound may disrupt amino acid transport necessary for tumor growth and proliferation.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce cytotoxic effects on various cancer cell lines. For instance:
These values indicate the concentration required to inhibit cell growth by 50%, suggesting significant anticancer activity.
The mechanism by which this compound exerts its effects may involve:
- Disruption of Amino Acid Transport : By inhibiting SNAT2, the compound could lead to reduced availability of essential amino acids for cancer cells.
- Induction of Apoptosis : Some studies have shown that thiophene derivatives can trigger apoptotic pathways in cancer cells, although specific pathways for this compound require further investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of thiophene derivatives similar to this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, supporting the potential use of thiophene derivatives in cancer therapy .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and target proteins involved in cancer metabolism, indicating its potential as a lead compound for drug development .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.
- Formulation Development : To enhance bioavailability and therapeutic efficacy.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide is , with a molecular weight of 366.49 g/mol. Its structure features a thiophene ring substituted with a carboxamide group, a methyl group, and a phenylsulfonyl moiety, which contribute to its biological activities and chemical reactivity .
Cancer Research
This compound has been investigated for its potential role in cancer therapy. It is hypothesized that by inhibiting SNAT2, the compound could disrupt the nutrient supply to cancer cells, thereby inhibiting their growth and proliferation. Preliminary studies indicate that high concentrations of this compound can significantly reduce the viability of various cancer cell lines .
Pharmacological Studies
The compound's ability to modulate amino acid transport makes it a valuable tool in pharmacological studies aimed at understanding metabolic pathways in diseases such as cancer and neurological disorders. Its inhibitory effects on SNAT2 may also provide insights into therapeutic strategies targeting amino acid transporters .
Drug Development
Due to its unique structure and mechanism of action, this compound is being explored as a lead compound for developing new drugs targeting metabolic pathways in cancer therapy. The synthesis of derivatives based on this compound could yield more potent inhibitors with improved pharmacokinetic properties .
Case Studies
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Thiophene Carboxamides
Q & A
Q. How can in vivo efficacy be evaluated while addressing pharmacokinetic limitations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
